molecular formula C12H11ClO4 B14353370 4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate CAS No. 94649-33-9

4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate

Katalognummer: B14353370
CAS-Nummer: 94649-33-9
Molekulargewicht: 254.66 g/mol
InChI-Schlüssel: AGWYITXCWHRTIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate is an organic compound that features a benzene ring substituted with an acetyloxyethenyl group and a chloroacetate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-vinylphenol. This intermediate can be synthesized through the Heck reaction, where a vinyl halide reacts with phenol in the presence of a palladium catalyst.

Next, the vinyl group is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-[1-(Acetyloxy)ethenyl]phenol. Finally, the chloroacetate group is introduced by reacting the acetylated intermediate with chloroacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the chloroacetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may modulate the activity of certain enzymes. Additionally, the chloroacetate group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Vinylphenol: A precursor in the synthesis of 4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate.

    4-Acetoxyphenyl chloroacetate: A compound with similar functional groups but different substitution patterns.

    4-(Acetyloxy)phenyl acetate: Lacks the chloroacetate group but has similar acetyloxy substitution.

Uniqueness

This compound is unique due to the presence of both acetyloxy and chloroacetate groups on the benzene ring

Eigenschaften

CAS-Nummer

94649-33-9

Molekularformel

C12H11ClO4

Molekulargewicht

254.66 g/mol

IUPAC-Name

[4-(1-acetyloxyethenyl)phenyl] 2-chloroacetate

InChI

InChI=1S/C12H11ClO4/c1-8(16-9(2)14)10-3-5-11(6-4-10)17-12(15)7-13/h3-6H,1,7H2,2H3

InChI-Schlüssel

AGWYITXCWHRTIJ-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC(=C)C1=CC=C(C=C1)OC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.